molecular formula C15H21NO5 B2650885 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid CAS No. 1445804-22-7

2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid

Cat. No.: B2650885
CAS No.: 1445804-22-7
M. Wt: 295.335
InChI Key: NXZPBXALCWTDLQ-UHFFFAOYSA-N
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Description

2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group attached via an ethoxy linker at the 2-position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is primarily utilized in peptide synthesis and drug development as an intermediate, enabling controlled functionalization of amine-containing scaffolds .

Properties

IUPAC Name

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)9-10-20-12-8-6-5-7-11(12)13(17)18/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZPBXALCWTDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445804-22-7
Record name 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid typically involves the reaction of 2-aminoethoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine .

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic acid core : Provides a carboxylic acid functional group for conjugation or salt formation.
  • Ethoxy linker : Enhances solubility and spatial flexibility.
  • Boc-protected methylamino group: Balances steric bulk and chemical stability, critical for selective deprotection in multi-step syntheses.

Comparison with Structural Analogs

2-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic Acid

  • Structural Difference : Lacks the methyl substituent on the Boc-protected amine .
  • Lower molecular weight (C14H19NO5 vs. C15H21NO5), influencing solubility and pharmacokinetic properties.
  • Synthesis: Similar routes involving Boc-protection of amino-ethoxy intermediates, but without methyl group incorporation .

2-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

  • Structural Difference: Features a hydroxyl group at the 5-position instead of the ethoxy-linked Boc-methyl-amino group .
  • Impact: Increased polarity due to the hydroxyl group, enhancing aqueous solubility. Potential for hydrogen bonding, altering interactions with biological targets (e.g., enzyme active sites).
  • Applications : Used in prodrug design where pH-dependent solubility is critical.

4-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

  • Structural Difference: Replaces the Boc-methyl-amino group with a 2-oxo-pyrrolidinyl (lactam) moiety .
  • Impact: The lactam introduces hydrogen-bonding capability and rigidity, affecting bioavailability and metabolic stability. Higher molecular weight (C13H15NO4 vs. C15H21NO5) may reduce membrane permeability.
  • Synthesis: Requires pyrrolidinone incorporation via Mitsunobu or nucleophilic substitution reactions.

2-(Hydroxymethyl)-3,6-bis[[2-(trimethylsilyl)ethoxy]methoxy]benzoic Acid N,N-Diethylamide

  • Structural Difference : Incorporates bulky silyl ether-protected ethoxy groups and a hydroxymethyl substituent .
  • Impact :
    • Enhanced lipophilicity due to silyl ethers, improving blood-brain barrier penetration.
    • Hydroxymethyl group enables further functionalization (e.g., esterification).
  • Applications : Intermediate in complex natural product syntheses (e.g., dynemicin analogs) .

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic Acid

  • Structural Difference: Substitutes the Boc-methyl-amino group with an isopropylbenzamido moiety .
  • Impact :
    • Amide linkage provides hydrolytic stability compared to the acid-labile Boc group.
    • Aromatic isopropyl group increases hydrophobicity, affecting target binding affinity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield (Reported) Key Applications
2-[2-(Boc-methyl-amino)-ethoxy]-benzoic acid C15H21NO5 295.33 g/mol Boc-methyl-amino, ethoxy linker Not explicitly reported Peptide synthesis, prodrugs
2-{2-[(Boc)amino]ethoxy}benzoic acid C14H19NO5 281.30 g/mol Boc-amino, ethoxy linker Not reported Intermediate for amines
4-[2-(2-Oxo-pyrrolidinyl)-ethoxy]-benzoic acid C13H15NO4 249.26 g/mol 2-Oxo-pyrrolidinyl, ethoxy linker Not reported Neuroactive drug candidates
2-(Hydroxymethyl)-bis(silyl ether) benzoic acid C24H43NO6Si2 530.84 g/mol Silyl ethers, hydroxymethyl 92% Natural product synthesis
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid C19H21NO4 327.38 g/mol Isopropylbenzamido, ethoxy linker Not reported Enzyme inhibitor studies

Research Findings and Implications

  • Synthetic Efficiency : Analogs with silyl ethers or amides (e.g., ) often achieve higher yields (>80%) compared to Boc-protected derivatives, likely due to reduced sensitivity to moisture.
  • Biological Interactions: The Boc-methyl-amino group’s steric bulk may reduce off-target binding in receptor studies compared to smaller substituents like hydroxyl groups .
  • Stability : Boc-protected amines are prone to acidic cleavage, whereas lactam () or amide () analogs exhibit greater stability in physiological conditions.

Biological Activity

Overview

2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid, with the molecular formula C13H17NO4, is a compound primarily utilized in organic synthesis, particularly for the protection of amine groups. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that stabilizes amines during chemical reactions, allowing for selective transformations without interference from amine functionalities.

The biological activity of this compound is closely linked to its ability to protect amine groups. The mechanism involves the formation of a carbamate linkage via the Boc group, which can be cleaved under acidic conditions to release the free amine. This property is crucial in various biochemical applications, particularly in peptide synthesis and drug development.

Biological Applications

  • Organic Synthesis : Used as a protecting group for amines, facilitating complex organic reactions.
  • Peptide Synthesis : Essential in the synthesis of peptides and proteins where selective protection of amino groups is required.
  • Pharmaceutical Development : Plays a role in the design and synthesis of pharmaceutical compounds, enhancing their stability and bioavailability.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various biological contexts:

  • Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to 2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acid have shown micromolar inhibition against key mitotic kinesins, which are crucial for cell division in cancer cells .
  • Stability Assessments : Stability studies indicate that the Boc-protected form retains significant stability under physiological conditions, making it suitable for in vivo applications. The half-life of related compounds in plasma has been reported to be substantial, suggesting potential for therapeutic use .

Comparative Analysis

Compound NameBiological ActivityStabilityApplication
2-[2-(Tert-butoxycarbonyl-methyl-amino)-ethoxy]-benzoic acidProtects amines; Inhibits mitotic kinesinsHighOrganic synthesis, peptide synthesis
2-(tert-Butoxycarbonyl)benzoic acidSimilar protective propertiesModerateOrganic synthesis
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudoureaInhibitory effects on specific enzymesLowResearch applications

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